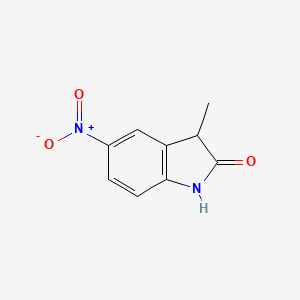

3-Methyl-5-nitroindolin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-5-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-7-4-6(11(13)14)2-3-8(7)10-9(5)12/h2-5H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXCCGPYPOJREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl 5 Nitroindolin 2 One and Its Key Analogues

Regioselective Synthetic Strategies for the Indolin-2-one Core of 3-Methyl-5-nitroindolin-2-one

The construction of the this compound scaffold requires precise control over the substitution pattern on the aromatic ring and the formation of the heterocyclic core. Regioselective strategies are paramount to ensure the correct placement of the nitro and methyl groups.

Directed Aromatic Nitration Approaches for Precursors to this compound

The introduction of a nitro group at the C5 position of the indolin-2-one ring is a critical step that is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is heavily influenced by the directing effects of the substituents already present on the indoline (B122111) core. A common and effective strategy involves the nitration of an N-protected indoline-2-carboxylate precursor.

A well-documented method involves the use of an N-acetyl group to direct nitration preferentially to the 5-position. researchgate.net The acetylation of the indoline nitrogen reduces its electron-donating capacity, and the acetyl group itself directs incoming electrophiles to the para position (C5). The reaction is typically performed using a standard nitrating mixture of nitric acid and sulfuric acid at reduced temperatures (0–5°C) to minimize the formation of side products. The resulting 5-nitroindoline (B147364) intermediate can then be further processed. For instance, the dehydrogenation of methyl 1-acetyl-5-nitroindoline-2-carboxylate using an oxidizing agent like manganese dioxide (MnO₂) can yield the corresponding indole (B1671886). researchgate.net

Alternative nitrating agents have also been developed for the regioselective nitration of indole systems, such as the combination of ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride, although this system often favors nitration at the C3 position for unprotected indoles. researchgate.netrsc.org However, for achieving the 5-nitro substitution pattern on an indolin-2-one core, the directed nitration of an N-acyl precursor remains a highly reliable method.

Table 1: Directed Nitration of Indoline Precursors This table is representative of typical conditions and yields for directed nitration reactions.

| Precursor | Nitrating Agent | Protecting Group | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl indoline-2-carboxylate | HNO₃/H₂SO₄ | Acetyl | 0-5°C, 2-3 hours | Methyl 1-acetyl-5-nitroindoline-2-carboxylate | ~60-70% |

Cyclization Reactions for the Formation of the Nitro-Substituted Indolin-2-one Ring System

The formation of the indolin-2-one ring system itself is a fundamental step that can be accomplished through various cyclization strategies. When the goal is a nitro-substituted final product, the cyclization can be performed on a precursor that already contains the nitro group on the aromatic ring.

One classical approach is the reductive cyclization of 2-nitrophenyl derivatives. For example, a derivative such as ethyl 2-(2-nitrophenyl)propanoate can undergo reduction of the nitro group to an amine, which then spontaneously or under acid/base catalysis cyclizes to form the lactam (the indolin-2-one ring). The starting material for this sequence would determine the substituent at the C3 position.

Another powerful method involves the intramolecular cyclization of N-aryl α-haloamides. In a typical sequence, a 4-nitroaniline (B120555) derivative can be acylated with an α-halopropionyl halide (e.g., 2-bromopropionyl bromide) to form an N-(4-nitrophenyl)-2-bromopropanamide. This intermediate can then undergo an intramolecular Friedel-Crafts-type cyclization, often promoted by a Lewis acid, to form the this compound ring system.

Furthermore, cyclization pathways can be part of more complex cascade reactions. The generation of a highly reactive 2H-indol-2-one intermediate from a 3-hydroxy-substituted oxindole (B195798) can lead to intramolecular cyclization, affording spiro-substituted oxindoles. nih.gov While not a direct route to the title compound, this illustrates the versatility of cyclization reactions in building the indolin-2-one core. Computational studies have also shed light on the energetics of cyclization versus other reaction pathways in nitroindoline (B8506331) systems, highlighting that the formation of cyclic intermediates can be energetically favorable. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The presence of a methyl group at the C3 position of the indolin-2-one ring creates a stereocenter. Consequently, this compound exists as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is of significant importance for pharmaceutical applications and requires advanced asymmetric synthetic methods.

Asymmetric Catalytic Approaches for Establishing Stereocenters in this compound Structures

Asymmetric catalysis offers an efficient route to enantiomerically enriched products by using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. To synthesize chiral this compound, a key strategy is the asymmetric alkylation of a 5-nitroindolin-2-one precursor.

This transformation can be achieved by deprotonating the C3 position of 5-nitroindolin-2-one with a suitable base to form a prochiral enolate. This enolate can then be reacted with a methylating agent (e.g., methyl iodide) in the presence of a chiral catalyst. Chiral phase-transfer catalysts or chiral metal complexes are often employed for this purpose. The chiral catalyst creates a chiral environment around the enolate, forcing the incoming methyl group to add to one face of the enolate preferentially, thus leading to one enantiomer in excess. Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool for asymmetric functionalization of oxindole cores. nih.govrsc.org For example, proline and its derivatives have been used to catalyze asymmetric alkylations in related systems. rsc.org

Table 2: Representative Asymmetric Catalytic Alkylation This table illustrates a conceptual approach for the asymmetric methylation of an indolin-2-one precursor.

| Substrate | Catalyst Type | Example Catalyst | Alkylating Agent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 5-Nitroindolin-2-one | Chiral Phase-Transfer | Cinchona alkaloid-derived catalyst | CH₃I | (R)- or (S)-3-Methyl-5-nitroindolin-2-one | Potentially high |

Chiral Auxiliary-Mediated Methodologies in the Synthesis of this compound

The use of chiral auxiliaries is a robust and reliable strategy for controlling stereochemistry. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be attached to the nitrogen atom of the 5-nitroindolin-2-one core. wikipedia.orgbeilstein-journals.org The resulting N-acylated indolinone is then deprotonated at the C3 position to form an enolate. The steric bulk of the chiral auxiliary blocks one face of the enolate, forcing the methylating agent to attack from the opposite, less hindered face. This directed alkylation results in the formation of one diastereomer in high excess. Finally, cleavage of the amide bond to remove the chiral auxiliary yields the desired enantiomerically enriched this compound. beilstein-journals.orgtcichemicals.com

Table 3: Chiral Auxiliary-Mediated Asymmetric Alkylation This table outlines the general steps and expected outcomes of an auxiliary-controlled synthesis.

| Step | Reagents & Conditions | Intermediate/Product | Stereochemical Outcome |

|---|---|---|---|

| 1. Auxiliary Attachment | 5-Nitroindolin-2-one + Chiral Oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) | N-Acyl-5-nitroindolin-2-one | - |

| 2. Diastereoselective Alkylation | 1. Base (e.g., NaHMDS) 2. CH₃I | N-Acyl-(3S)-3-methyl-5-nitroindolin-2-one | High diastereomeric excess (de) |

Enantioselective Addition Reactions for C3 Functionalization in Indolin-2-one Systems

An alternative to direct alkylation is the enantioselective conjugate addition to a 3-ylideneindolin-2-one precursor. In this approach, an exocyclic double bond is first created at the C3 position. For instance, 5-nitroindolin-2-one can be condensed with an aldehyde (e.g., formaldehyde) to generate a 3-methylene-5-nitroindolin-2-one.

This α,β-unsaturated system can then undergo an asymmetric Michael addition with a methyl nucleophile. The reaction is performed in the presence of a chiral catalyst, typically a metal complex with a chiral ligand (e.g., copper with a chiral phosphine (B1218219) ligand). The chiral catalyst coordinates to the substrate and directs the nucleophilic attack of the methyl group to one of the enantiotopic faces of the double bond. This strategy effectively establishes the C3 stereocenter with high enantioselectivity. Such C3 functionalizations are well-established for creating quaternary stereocenters in indolin-2-one systems and the principles are directly applicable to the formation of tertiary centers. nih.govresearchgate.net

Diastereoselective Synthesis of Advanced this compound Intermediates

The creation of stereocenters, particularly at the C3 position of the oxindole core, is a critical aspect of synthesizing advanced intermediates for this compound. Diastereoselective synthesis allows for the precise control of the three-dimensional arrangement of atoms, which is crucial for biological activity.

Various strategies have been developed for the diastereoselective synthesis of functionalized oxindoles. One notable approach involves the 1,3-dipolar cycloaddition of azomethine ylides to dipolarophiles. This method has been successfully employed to construct spirooxindole-pyrrolidines with high diastereoselectivity. For instance, the reaction of isatin-derived imines with various dipolarophiles in the presence of a suitable catalyst can generate complex spirocyclic systems with multiple stereocenters. While not explicitly demonstrated for this compound, these methods are applicable to substituted isatins and offer a pathway to diastereomerically enriched scaffolds.

Three-component reactions have also emerged as a powerful tool for the diastereoselective synthesis of spirooxindoles. These reactions, which combine three or more reactants in a single step, can generate significant molecular complexity with high stereocontrol. For example, a piperidine-catalyzed three-component domino process involving isatin-derived enals and 1,3-dicarbonyl compounds has been shown to produce highly functionalized spirooxindoles with five consecutive asymmetric carbons in good yields and with excellent diastereoselectivity. researchgate.net Similarly, a three-component 1,3-dipolar cycloaddition has been utilized for the synthesis of tetrahydrocarboline-fused spirooxindoles with high diastereoselectivity. wikipedia.org The principles of these multicomponent strategies could be adapted for the synthesis of advanced intermediates of this compound by using the appropriately substituted isatin (B1672199) precursor.

Furthermore, the development of chiral catalysts has enabled the asymmetric synthesis of 3,3-disubstituted oxindoles with high diastereo- and enantioselectivity. Chiral-at-rhodium Lewis acid catalysts, for instance, have been effective in the reaction of isatin N-protected ketimines with 2-acyl imidazoles, affording products with vicinal quaternary-tertiary carbon stereocenters in high yields and excellent stereoselectivities.

The following table summarizes representative examples of diastereoselective synthetic methods applicable to the generation of advanced oxindole intermediates.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Diastereomeric Ratio (d.r.) | Reference |

| Three-Component Domino Process | Isatin-derived enals, 1,3-dicarbonyl compounds | Piperidine | Spirooxindoles | Single diastereomer | researchgate.net |

| Three-Component 1,3-Dipolar Cycloaddition | Isatins, amino acids, dipolarophiles | Reflux in methanol | Spirooxindoles | High diastereoselectivity | derpharmachemica.com |

| Asymmetric Catalysis | Isatin N-protected ketimines, 2-acyl imidazoles | Chiral-at-rhodium Lewis acid | 3,3-Disubstituted oxindoles | 43:1 to >200:1 | |

| 1,3-Dipolar Cycloaddition | 5-(2-nitroaryl)-2,4-dienones, azomethine ylides | - | Tetrahydrocarboline-fused spirooxindoles | up to >99:1 | wikipedia.org |

Sustainable and Green Chemistry Methodologies in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutically relevant molecules, including this compound. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijrap.netpandawainstitute.com

The use of environmentally benign solvents, such as water, or the elimination of solvents altogether, represents a significant advancement in green organic synthesis. ijrap.netresearchgate.netmdpi.com Water is an attractive solvent due to its non-toxicity, non-flammability, and availability. mdpi.com Reactions in aqueous media can sometimes lead to enhanced reactivity and selectivity compared to those in organic solvents.

For the synthesis of oxindole derivatives, several water-mediated protocols have been reported. For example, the synthesis of 3,3-di(indolyl)indolin-2-ones, which are structurally related to intermediates of this compound, has been achieved in a water-ethanol mixture under reflux conditions using a solid acid catalyst. tandfonline.com This method offers high yields and short reaction times. tandfonline.com Another example is the catalyst-free, water-mediated ring-opening of spiroaziridine oxindoles with indoles to produce unsymmetrical 3,3'-bisindoles with excellent yields and enantioselectivity. acs.org

Solvent-free reaction conditions, often facilitated by microwave irradiation or grinding, also offer significant environmental benefits. ijrap.netresearchgate.net These techniques can lead to shorter reaction times, higher yields, and simplified purification procedures. For instance, the synthesis of 3-hydroxy-2-oxindoles has been achieved through a microwave-assisted, catalyst-free aldol (B89426) condensation of isatins with acetophenones in water. derpharmachemica.com

The following table highlights green synthetic approaches relevant to the synthesis of the 5-nitroindolin-2-one scaffold.

| Reaction | Conditions | Solvent | Advantages | Reference |

| Synthesis of 3,3-di(indolyl)indolin-2-ones | SBA-Pr-SO3H catalyst, reflux | H2O:EtOH (9:1) | High yields (86-95%), short reaction times (1-15 min) | tandfonline.com |

| Aldol condensation of isatins and acetophenones | Microwave irradiation, catalyst-free | Water | Environmentally benign, good yields | derpharmachemica.com |

| Ring-opening of spiroaziridine oxindoles | Catalyst-free | Water | High yields, excellent enantioselectivity, retention of configuration | acs.org |

| Synthesis of 3-indolyl-3-hydroxy oxindoles | Visible light, catalyst-free | Water | Sustainable, mild conditions, moderate to good yields | researchgate.net |

Photo- and electrocatalytic methods are emerging as powerful tools in organic synthesis, offering unique reactivity and selectivity under mild conditions. nih.govrsc.orgsioc-journal.cn These techniques utilize light or electricity to drive chemical transformations, often with high efficiency and atom economy.

Visible-light photocatalysis has been successfully applied to the synthesis and functionalization of indole derivatives. For instance, the synthesis of 3-indolyl-3-hydroxy oxindoles has been accomplished using visible light in water without any external catalyst. researchgate.net This process is believed to proceed through the formation of a charge-transfer complex between the indole and isatin upon photoirradiation. researchgate.net Furthermore, photocatalytic methods have been developed for the dehydrogenation of indolines to indoles using iridium(III) photosensitizers, demonstrating the potential for modifying the indoline core under mild, aerobic conditions. nih.gov A photoenzymatic one-pot system has also been developed for the direct synthesis of 3,3-disubstituted indole-2-ketones from N-methyl indoles, combining the advantages of photocatalysis and biocatalysis. rsc.org

While specific applications of electrocatalysis for the synthesis of this compound are not extensively reported, the field of electrosynthesis is rapidly expanding and offers potential for future developments. Electrocatalytic methods can provide a green alternative to conventional redox reactions, avoiding the use of stoichiometric chemical oxidants or reductants.

Multicomponent Reactions (MCRs) for the Construction of this compound Scaffolds

Multicomponent reactions (MCRs) are convergent synthetic strategies in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. tcichemicals.comnih.govrug.nl MCRs are highly atom-economical and offer a rapid route to complex molecular architectures from simple starting materials.

The oxindole scaffold is well-suited for construction via MCRs. A variety of MCRs have been developed for the synthesis of spirooxindoles and other highly substituted oxindole derivatives. For example, a three-component reaction of isatins, malononitrile, and a C-H acid can lead to the formation of spiro[indoline-3,4'-pyran] derivatives. By selecting 5-nitroisatin (B147319) as a starting material, this methodology could be directly applied to the synthesis of scaffolds related to this compound.

Another powerful MCR is the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from an isatin and an amino acid, with a dipolarophile. This reaction has been widely used to construct a diverse range of spirooxindole-pyrrolidine frameworks with high regioselectivity and diastereoselectivity. derpharmachemica.com The versatility of this reaction allows for the introduction of various substituents on both the oxindole core and the pyrrolidine (B122466) ring, making it a valuable tool for generating libraries of compounds for biological screening.

Although not always explicitly targeting this compound, the general applicability of these MCRs to substituted isatins makes them highly relevant for the synthesis of its analogues and derivatives.

Post-Synthetic Functionalization and Derivatization of this compound

Post-synthetic modification of the this compound scaffold is a crucial strategy for fine-tuning its biological activity and exploring structure-activity relationships. The nitro group, in particular, serves as a versatile handle for a wide range of chemical transformations.

The nitro group is a strongly electron-withdrawing group that significantly influences the chemical properties of the aromatic ring and serves as a precursor for other important functional groups. wikipedia.org

The most common transformation of the aromatic nitro group is its reduction to an amino group. wikipedia.orgmasterorganicchemistry.com This conversion is of great synthetic importance as it transforms an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com The resulting 5-aminoindolin-2-one derivative can then be further functionalized, for example, by acylation, alkylation, or diazotization followed by substitution.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. commonorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. commonorganicchemistry.com It is generally a clean and high-yielding reaction. However, care must be taken as some of these catalysts can also reduce other functional groups.

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are effective for nitro group reduction. masterorganicchemistry.com Tin(II) chloride (SnCl2) is a particularly mild and chemoselective reagent that can reduce nitro groups in the presence of other sensitive functionalities like nitriles, esters, and halogens. stackexchange.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate (B1220265) or formic acid, in the presence of a catalyst like Pd/C.

The reduction of the nitro group on 5-nitroindolin-2-one derivatives has been reported using iron powder in a mixture of ethanol (B145695) and water. mdpi.com

Beyond reduction to the amine, the nitro group can participate in other transformations. Recent research has explored the use of photoexcited nitroarenes in a variety of reactions, including C-N bond formation and hydrogen atom transfer processes, opening up new avenues for the functionalization of nitro-containing compounds. rsc.org

The following table presents common reagents for the reduction of aromatic nitro groups.

| Reagent | Conditions | Advantages | Potential Drawbacks | Reference |

| H2, Pd/C | Catalytic | High yield, clean reaction | Can reduce other functional groups | commonorganicchemistry.com |

| Fe, HCl/AcOH | Stoichiometric | Cost-effective | Requires acidic conditions | masterorganicchemistry.com |

| SnCl2·2H2O | Stoichiometric | Mild, chemoselective | Generates tin waste | stackexchange.com |

| Zn, AcOH | Stoichiometric | Mild | Requires acidic conditions | commonorganicchemistry.com |

| Na2S2O4 (Sodium hydrosulfite) | Stoichiometric | Can be selective | - | wikipedia.org |

N-Substitution Strategies on the Indolin-2-one Nitrogen (N1)

The nitrogen atom at the 1-position (N1) of the this compound core is a prime site for introducing structural diversity. Its derivatization can significantly impact the molecule's physicochemical properties and biological activity. Common strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The introduction of alkyl groups at the N1 position is typically achieved through nucleophilic substitution. This process generally involves deprotonation of the N-H bond using a suitable base, followed by reaction with an alkylating agent. The presence of the electron-withdrawing nitro group at the C5 position increases the acidity of the N-H proton, facilitating its removal.

Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. sciencemadness.org The choice of base and solvent can be critical for reaction efficiency. For instance, N-alkylation of 5-nitroindoline has been successfully performed via reductive amination using various aldehydes, which provides access to a wide range of N-substituted products. bohrium.com Propylene carbonate has also been explored as a green solvent and reagent for N-alkylation, proceeding via nucleophilic substitution with the concomitant loss of water and carbon dioxide. mdpi.com

| Reactant | Alkylating Agent | Base/Conditions | Product | Yield | Reference |

| 5-Nitroindoline | Various Aldehydes | Reductive Amination | N-Alkyl-5-nitroindoline | 62-92% | bohrium.com |

| Phthalimide | Propylene Carbonate | Anhydrous CaCl₂, 170°C | N-(2-hydroxypropyl)phthalimide | 66% | mdpi.com |

| 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃, Xylene, 140°C | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62% | nih.gov |

| N-Methyl-N-phenylmethacrylamide | Cyclohexane | PhI(OAc)₂ | 3-(Cyclohexylmethyl)-1,3-dimethyl-5-nitroindolin-2-one | 49% | nih.govmdpi.com |

| 5-Nitroindoline-2,3-dione | Benzyl chloride | K₂CO₃, Acetone | 1-Benzyl-5-nitroindoline-2,3-dione | - | |

| 5-Nitroisatin | Methyl iodide | - | 1-Methyl-5-nitroindoline-2,3-dione | - |

N-Acylation: Acyl groups can be introduced at the N1 position to form amides, which can serve as important functional handles or modulate the electronic properties of the ring. A common method for N-acylation of 5-substituted indoles involves the use of carboxylic acids activated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is particularly effective when an electron-withdrawing group, such as the nitro group at C5, is present. researchgate.net Alternatively, N-acylation can be achieved by reacting the indolide, formed by deprotonation with a strong base like NaH, with a reactive acyl source like an acid chloride. researchgate.net More recent methods utilize stable thioesters as the acyl source in the presence of a base like cesium carbonate. nih.gov

N-Arylation: The introduction of aryl substituents at the N1 position is a valuable strategy for building complex molecular architectures. This transformation is often accomplished using transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, employing bulky, electron-rich phosphine ligands, are effective for the N-arylation of indoles with a wide range of aryl halides (iodides, bromides, chlorides) and triflates. shareok.org Copper-catalyzed Ullmann-type couplings provide another powerful route, often using copper(I) iodide (CuI) as the catalyst in solvents like ethylene (B1197577) glycol, which can act as both a solvent and a ligand. rsc.org These methods allow for the selective formation of N-arylated products. rsc.org

Reactions Involving the C3 Methyl Group for Further Structural Diversification

The methyl group at the C3 position of this compound is not merely a passive substituent; it offers a reactive handle for further structural elaboration, leading to a diverse array of analogues. Key strategies include oxidation, condensation, and functionalization via radical intermediates.

Oxidation: The C3-methyl group can be oxidized to introduce new functionality. Metabolic studies of 3-methylindole (B30407) have shown that the methyl group can be hydroxylated. For instance, the oxidation of 3-methylindole can lead to the formation of 3-methyloxindole (B30408) (3-MOI) and subsequently 3-hydroxy-3-methyloxindole. nih.govresearchgate.net Another metabolic pathway involves the oxidation of the methyl group to form indole-3-carbinol. avma.org While these are often metabolic transformations, they highlight the inherent reactivity of the methyl group toward oxidation, a pathway that can be exploited synthetically using appropriate chemical oxidants.

Condensation Reactions: The protons on the C3-methyl group are adjacent to a carbonyl group, but they are not typically acidic enough for direct deprotonation under standard conditions. However, the related compound, 3-methyloxindole, can participate in condensation reactions with aldehydes or ketones, suggesting that under specific conditions, the C3 position can be functionalized. evitachem.com More commonly, functionalization occurs at the C3-position itself by deprotonating the C3-H, forming an enolate. This enolate can then react with various electrophiles. For example, 3-methyloxindole undergoes asymmetric anti-Mannich-type reactions with N-tosyl aryl aldimines, demonstrating its ability to act as a nucleophile. chemicalbook.com

Functionalization via Radical Intermediates: A promising strategy for functionalizing the C3-methyl group involves the generation of a radical intermediate. One major bioactivation pathway for 3-methylindole involves the initial abstraction of a hydrogen atom from the 3-methyl group to form a putative indolylmethyl radical. nih.gov This radical can then be trapped by various species. For example, this radical can be further oxidized to a reactive 3-methylenindolenine intermediate, which can be trapped by nucleophiles like glutathione (B108866) to form 3-(glutathione-S-yl-methyl)-indole. nih.gov This bioactivation mechanism suggests that synthetic strategies employing radical initiators could be effective. A parallel can be drawn to the radical bromination of the methyl group on N-Boc-protected 3-methyl-indazole, a related heterocyclic system, which indicates that selective halogenation of the C3-methyl group should be feasible using standard radical halogenation conditions (e.g., N-bromosuccinimide and a radical initiator). shareok.org This would generate a highly versatile 3-(bromomethyl) intermediate, ripe for subsequent nucleophilic substitution reactions.

| Starting Material | Reaction Type | Key Reagents/Conditions | Product Type | Reference |

| 3-Methylindole (Metabolism) | Oxidation | Cytochrome P450 Enzymes | 3-Methyloxindole, 3-Hydroxy-3-methyloxindole | nih.gov |

| 3-Methylindole (Metabolism) | Dehydrogenation/Trapping | Cytochrome P450, GSH | 3-(Glutathione-S-yl-methyl)-indole | nih.gov |

| 3-Methyloxindole | Mannich-type Reaction | N-tosyl aryl aldimines, Cinchona alkaloid catalysts | anti-3,3-Disubstituted 2-oxindoles | chemicalbook.com |

| N-Boc-3-methyl-indazole | Radical Bromination | NBS, Radical Initiator (Implied) | N-Boc-3-(bromomethyl)-indazole | shareok.org |

Mechanistic Investigations of Chemical Transformations Involving 3 Methyl 5 Nitroindolin 2 One

Elucidation of Reaction Pathways and Transition States in 3-Methyl-5-nitroindolin-2-one Synthesis

The synthesis of this compound involves the construction of the core indolin-2-one ring system, followed by or incorporating functionalization steps like nitration and methylation. Mechanistic studies focus on understanding the sequence of bond formations and the energetic profiles of these transformations.

The construction of the indolin-2-one ring is a critical step. One common strategy for synthesizing related indoline (B122111) scaffolds involves an intramolecular cyclization. For instance, a one-pot, two-step method using iron and copper catalysis can facilitate aryl C-N bond formation to create the indoline ring. acs.org This process typically begins with the activation of an aromatic ring, such as through regioselective iodination, followed by a copper-catalyzed intramolecular N-arylation to close the ring. acs.org

The functionalization, specifically nitration, is a key step that defines the compound's character. The nitration of indole (B1671886) rings is a well-studied electrophilic aromatic substitution. bhu.ac.in To avoid polymerization or side reactions that can occur under harsh acidic conditions, non-acidic nitrating agents like trifluoroacetyl nitrate (B79036) (CF3COONO2) are often employed. nih.govresearchgate.net The reaction mechanism is proposed to proceed through a four-member ring transition state after the electrophilic agent reacts with the indole. researchgate.net The regioselectivity of nitration is highly dependent on the substituents present on the indole ring; for many indole derivatives, the C3 position is most reactive, but if it is blocked, substitution occurs on the benzene (B151609) ring, typically at the C5 position. bhu.ac.in

The introduction of the methyl group at the C3 position can be achieved through various methods, including classical and reductive aldol (B89426) reactions. researchgate.net

A plausible synthetic pathway for this compound could involve the initial synthesis of a 3-methylindolin-2-one, followed by selective nitration at the C5 position.

| Step | Reaction Type | Key Reagents/Catalysts | Mechanistic Feature |

| Ring Formation | Intramolecular Cyclization | Fe(III) and Cu(I) catalysts | Aryl C-N bond formation via N-arylation acs.org |

| Nitration | Electrophilic Aromatic Substitution | Trifluoroacetyl nitrate | Formation of a four-member ring transition state researchgate.net |

| Methylation | Alkylation/Aldol Reaction | Base or acid catalysis | Nucleophilic attack at the C3 position researchgate.net |

This interactive table summarizes key steps potentially involved in the synthesis.

During the synthesis of substituted indoles and indolines, several reactive intermediates are postulated and sometimes characterized. In electrophilic aromatic substitution reactions like nitration, arenium ions (or Wheland intermediates) are classical intermediates, although some studies suggest they may not be obligatory in all cases. nih.gov For the nitration of indole with trifluoroacetyl nitrate, a four-member ring transition state is proposed as a key intermediate structure leading to the product. researchgate.net

In transition-metal-catalyzed ring-closing reactions, organometallic intermediates play a crucial role. For example, in palladium-catalyzed cyclizations to form related furoindolin-2-one structures, a six-membered palladacycle intermediate is generated via anti-oxypalladation. mdpi.com Similarly, in copper-catalyzed C-N bond formation, an organocopper intermediate is involved in the reductive elimination step that forms the final bond. acs.org The identification of these transient species often relies on computational studies (DFT calculations) and, where possible, spectroscopic analysis under reaction conditions.

Understanding Stereochemical Control Mechanisms in the Context of this compound

The C3 position of the indolin-2-one ring in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a significant challenge and a primary goal of asymmetric synthesis.

Asymmetric reactions involving indolin-2-one derivatives often employ chiral catalysts, such as chiral phosphoric acids or organocatalysts like thiourea (B124793) derivatives. researchgate.netmdpi.com Chiral induction is explained by the formation of diastereomeric transition states with different energy levels.

For example, in organocatalyzed [3+2] cycloaddition reactions used to synthesize complex spiro-pyrrolidinyl oxindoles, a bifunctional thiourea catalyst can activate both the nucleophile and the electrophile. mdpi.com The catalyst forms hydrogen bonds with the reactants, orienting them in a specific, sterically favored arrangement in the transition state. This controlled orientation dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer. A proposed mechanism for a related reaction involves the catalyst deprotonating the nucleophile while simultaneously activating the imine electrophile through hydrogen bonding, leading to a highly organized Mannich-type cyclization transition state. mdpi.com

The enantioselectivity of a reaction is highly sensitive to the structure of the catalyst and the reaction conditions.

Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount. In enantioselective reactions of indole derivatives, modifying the substituents on the catalyst backbone can significantly impact the stereochemical outcome. For instance, in cobalt-catalyzed hydroalkylation to form chiral α,α-dialkyl indoles, the choice of ligand (bidentate vs. tridentate) is crucial and can even switch the regioselectivity of the reaction. nih.gov For thiourea-based organocatalysts, bulky substituents on the catalyst can enhance enantioselectivity by creating a more defined and sterically hindered chiral pocket. mdpi.com

Reaction Conditions: Parameters such as solvent, temperature, and catalyst loading must be carefully optimized. Solvents can influence the solubility of reactants and intermediates and can interact with the catalyst, affecting its activity and selectivity. Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states, although it may also decrease the reaction rate. mdpi.com

The following table shows representative data on how catalyst and solvent affect enantioselectivity in an asymmetric [3+2] cycloaddition for a related dispiro[benzothiophenone-indandione-pyrrolidine] synthesis. mdpi.com

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| C8 (Thiourea) | Dichloromethane | 92 | 85 |

| C9 (Thiourea) | Dichloromethane | 95 | 91 |

| C9 (Thiourea) | Chloroform | 96 | 88 |

| C9 (Thiourea) | Toluene | 90 | 81 |

| C9 (Thiourea) | Acetonitrile | 85 | 75 |

This interactive table illustrates the optimization of reaction conditions for a related asymmetric synthesis, highlighting the superior performance of catalyst C9 in dichloromethane. mdpi.com

Structure-Reactivity Relationships within the this compound Class of Compounds

The reactivity of this compound is governed by the interplay of its constituent parts: the oxindole (B195798) core, the C3-methyl group, and the C5-nitro group. The electron-withdrawing nature of the nitro group at the C5 position significantly influences the electronic character of the entire molecule.

This feature makes the indole C2=C3 double bond electron-deficient and thus a good electrophile. researchgate.net 3-Nitroindoles are known to act as dienophiles or Michael acceptors in various cycloaddition and annulation reactions with electron-rich species. researchgate.net This electrophilic character is a key aspect of their reactivity, enabling dearomatization processes that lead to structurally complex indolines. The reactions often proceed via a stepwise mechanism involving an initial nucleophilic attack at the C2 position, forming a nitronate intermediate, which is then trapped intramolecularly. researchgate.net

The oxindole core itself possesses distinct reactive sites. The C3 position is susceptible to both electrophilic and nucleophilic attack after deprotonation. The presence of the methyl group at C3 in this compound blocks some reactions that typically occur at an unsubstituted C3 position but also provides a stereocenter. The amide N-H can be deprotonated to form an anion, which can participate in various N-alkylation or N-acylation reactions. The carbonyl group at C2 can also exhibit typical ketone-like reactivity under certain conditions.

The combination of the electron-deficient aromatic ring (due to the nitro group) and the reactive sites within the oxindole core makes this compound a versatile substrate for further functionalization and for the synthesis of more complex heterocyclic systems.

Kinetic and Thermodynamic Studies of Reactions Affecting the this compound Framework

A comprehensive review of available scientific literature reveals a notable absence of specific kinetic and thermodynamic studies focused on reactions directly involving the this compound framework. While research exists on the synthesis and reactivity of related compounds such as nitroindoles and other heterocyclic systems, dedicated investigations into the reaction rates, activation energies, equilibrium constants, and other thermodynamic parameters for transformations of this compound have not been reported.

General principles of physical organic chemistry can offer qualitative predictions regarding the reactivity of the this compound molecule. The presence of the electron-withdrawing nitro group at the 5-position is expected to influence the electron density of the aromatic ring and the reactivity of the indolinone core. Similarly, the methyl group at the 3-position will exert steric and electronic effects on reactions occurring at or near this position. However, without empirical data from kinetic and thermodynamic experiments, any discussion of reaction mechanisms, transition states, and product distributions for reactions involving this specific compound would be purely speculative.

The scientific community has explored the kinetics and thermodynamics of various reactions in related heterocyclic families. For instance, studies on the reactivity of 3-nitroindoles have provided insights into their electrophilic nature. Mechanistic investigations, often employing computational methods like Molecular Electron Density Theory (MEDT), have been conducted on cycloaddition reactions of other nitrogen-containing heterocycles. These studies help in understanding the electronic structure and reactivity of these molecules. Furthermore, research into the thermodynamic versus kinetic control of product formation is a common theme in the synthesis of complex heterocyclic structures.

Despite these advances in the broader field of heterocyclic chemistry, the specific quantitative data required to construct detailed kinetic and thermodynamic profiles for reactions of this compound are not available in the reviewed literature. Consequently, the creation of data tables and a detailed discussion of research findings for this particular subsection is not currently feasible. Further experimental research would be necessary to elucidate the kinetic and thermodynamic parameters governing the chemical transformations of the this compound framework.

Computational and Theoretical Chemistry Studies of 3 Methyl 5 Nitroindolin 2 One

Quantum Chemical Calculations for the Electronic Structure and Molecular Geometry of 3-Methyl-5-nitroindolin-2-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and geometry of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT would be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. Key ground state properties that can be calculated using DFT include:

Optimized Molecular Geometry: This provides bond lengths, bond angles, and dihedral angles.

Electronic Properties: Quantities such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and electronic excitability.

Charge Distribution: DFT can be used to calculate the distribution of electron density across the molecule, often visualized using molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

A hypothetical data table of optimized geometric parameters for this compound, as would be generated by a DFT calculation, is presented below.

| Parameter | Value |

| Bond Length C=O | ~1.22 Å |

| Bond Length C-N (ring) | ~1.38 Å |

| Bond Length C-C (aromatic) | ~1.40 Å |

| Bond Angle N-C=O | ~125° |

| Dihedral Angle (ring) | Varies |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods can be computationally more demanding than DFT but can provide highly accurate results. For this compound, ab initio methods like Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory would be valuable for:

Conformational Analysis: Identifying the different possible spatial arrangements (conformers) of the molecule that arise from rotation around single bonds.

Stability Analysis: Calculating the relative energies of these conformers to determine the most stable (lowest energy) conformation. This information is crucial for understanding how the molecule will exist under different conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Preferences

While quantum chemical calculations provide information on static molecules, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. In an MD simulation, the motion of each atom in the molecule is calculated based on a force field, which is a set of empirical energy functions. For this compound, MD simulations could be used to:

Explore Conformational Space: By simulating the molecule's movement over nanoseconds or longer, MD can reveal the preferred conformations and the transitions between them.

Analyze Interactions with Solvents: MD simulations can be performed with the molecule in a solvent (like water) to understand how the solvent affects its structure and dynamics.

Study Intermolecular Interactions: If studying the interaction of this compound with another molecule, MD can provide insights into the binding process and the stability of the resulting complex.

Prediction of Spectroscopic Signatures through Computational Methods (Excluding Reporting of Actual Identification Data)

Computational methods are invaluable for predicting the spectroscopic properties of a molecule. This can aid in the interpretation of experimental spectra.

Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculations involve determining the magnetic shielding of each nucleus in the molecule. These predicted chemical shifts can be compared with experimental data to confirm the molecular structure.

A hypothetical table of predicted ¹H NMR chemical shifts is shown below.

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H | 7.0 - 8.5 |

| Methyl H | 1.2 - 1.5 |

| N-H | ~10.0 |

| C-H (chiral center) | 3.5 - 4.0 |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved. This allows for the assignment of experimental spectral bands to specific functional groups, such as the C=O stretch of the lactam ring or the N-O stretches of the nitro group.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectrum (UV-Vis) of a molecule. The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information is useful for understanding the electronic transitions within the molecule.

Computational Elucidation of Reaction Mechanisms and Energetics for this compound

Computational chemistry offers powerful tools to dissect the intricate details of chemical reactions involving this compound. By simulating reactions at a molecular level, it is possible to understand the pathways, energy requirements, and the influence of the surrounding environment on the molecule's reactivity.

Characterization of Transition States and Determination of Activation Barriers

The study of reaction mechanisms for compounds like this compound heavily relies on quantum chemical calculations, particularly Density Functional Theory (DFT), to map out the potential energy surface of a reaction. These calculations allow for the precise characterization of transition states—the highest energy points along a reaction coordinate—which are crucial for determining the kinetic feasibility of a chemical transformation.

For instance, in reactions such as N-alkylation or cycloaddition, which are common for indole-based scaffolds, DFT methods can elucidate the geometry of the transition state and the associated activation energy (Ea). A high activation barrier suggests a slow reaction, whereas a low barrier indicates a more rapid process. Computational studies on related nitro-aromatic compounds have shown that the nitro group significantly influences the electrophilicity of the molecule, which can affect reaction pathways. researchgate.netresearchgate.net In a hypothetical [3+2] cycloaddition reaction, the activation barriers can be calculated to predict regioselectivity, determining which isomer is kinetically favored. researchgate.netmdpi.com

Table 1: Hypothetical Activation Barriers for a [3+2] Cycloaddition Reaction Involving this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Pathway A (Formation of Regioisomer 1) | Asynchronous, C-C bond forming ahead of C-O bond | 18.5 |

| Pathway B (Formation of Regioisomer 2) | Asynchronous, C-O bond forming ahead of C-C bond | 22.1 |

Note: Data is illustrative and based on typical values for similar cycloaddition reactions computed using DFT.

Modeling of Solvent Effects and Environmental Influences on Reactivity

The chemical environment, particularly the solvent, can dramatically alter the rate and outcome of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the reactivity of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for reactants, transition states, and products.

Studies on related cycloaddition reactions have demonstrated that polar solvents can stabilize polar transition states more effectively than nonpolar ones, thereby lowering the activation energy and accelerating the reaction. sciepub.com Conversely, if the reactants are more polar than the transition state, a polar solvent might hinder the reaction. sciepub.com By calculating reaction energetics in various simulated solvents, researchers can predict the optimal conditions for a desired chemical transformation.

Table 2: Predicted Solvent Effects on the Activation Energy of a Hypothetical N-Alkylation Reaction

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Toluene | 2.4 | 25.3 |

| Dichloromethane | 9.1 | 23.9 |

| Ethanol (B145695) | 24.6 | 22.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 21.8 |

Note: This table presents hypothetical data illustrating the trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

Theoretical Structure-Activity Relationship (SAR) Modeling of this compound Derivatives (Excluding Biological Outcomes or Clinical Implications)

Theoretical SAR modeling uses computational techniques to correlate the structural features of a molecule with its predicted behavior. For this compound derivatives, these methods can guide the design of new compounds with optimized properties for specific theoretical applications, independent of any biological or clinical context.

Computational Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov For derivatives of this compound, docking simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of a hypothetical protein's active site. researchgate.netnih.gov

These simulations provide a detailed, atom-level understanding of how structural modifications to the indolinone core might enhance or diminish binding affinity. For example, the indole (B1671886) NH group commonly acts as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. nih.gov The nitro group and methyl group can be modified to explore different pockets within the binding site to improve theoretical binding scores.

Table 3: Simulated Interactions of this compound with a Hypothetical Receptor Binding Site

| Functional Group | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Indole N-H | Met341 (Carbonyl) | Hydrogen Bond | 2.1 |

| Carbonyl C=O | Gln389 (Amide N-H) | Hydrogen Bond | 2.3 |

| Nitro Group (O) | Arg420 (Amine N-H) | Hydrogen Bond | 2.0 |

| Methyl Group | Leu288, Val295 | Hydrophobic Interaction | 3.5 - 4.0 |

| Aromatic Ring | Phe450 | Pi-Pi Stacking | 3.8 |

Note: Data is representative of typical interactions observed in docking studies of indolin-2-one derivatives.

Pharmacophore Modeling and Virtual Screening for Theoretical Target Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. researchgate.net For this compound, a pharmacophore model would typically include features like a hydrogen bond donor (the indole NH), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring.

Once a pharmacophore model is generated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. researchgate.net This allows for the rapid identification of diverse molecules that share the key structural features of the parent compound but may have entirely different core structures. This process is valuable for theoretically identifying novel scaffolds that could mimic the interaction profile of this compound derivatives without reference to any specific biological activity.

Table 4: Key Pharmacophoric Features of the this compound Scaffold

| Feature | Description | Vector |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Indole N-H group | Directional |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen atom | Directional |

| Aromatic Ring (AR) | Indole bicyclic system | Planar |

| Hydrophobic Group (HY) | C3-Methyl group | Spherical |

Advanced Applications of 3 Methyl 5 Nitroindolin 2 One in Contemporary Chemical Research

Role of 3-Methyl-5-nitroindolin-2-one as a Privileged Scaffold in Catalyst Design and Organocatalysis

The indolin-2-one framework is considered a "privileged scaffold" due to its ability to serve as a foundation for ligands and catalysts that can achieve high levels of stereocontrol in chemical reactions. mdpi.com The C3 position is particularly important, as it can be functionalized to create chiral environments essential for asymmetric synthesis.

Development of Chiral Ligands for Asymmetric Catalysis Based on the Indolin-2-one Structure

The design of effective chiral ligands is paramount for asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. nih.gov The indolin-2-one structure has been successfully employed as a core component in the development of such ligands. For instance, the indole (B1671886) skeleton, a close structural relative, has been used to create modular phosphine-oxazoline (IndPHOX) ligands. These ligands have proven effective in palladium-catalyzed asymmetric allylic amination and etherification reactions. tuni.fi

In a similar vein, oxindoles themselves can act as nucleophiles in palladium-catalyzed asymmetric allylic alkylation (AAA). nih.gov In these reactions, a chiral ligand, such as the Trost ligand, coordinates to the palladium center, creating a chiral environment that dictates the stereochemical outcome of the reaction. This approach has been used to construct products with two adjacent stereocenters, one of which is a quaternary carbon, with excellent selectivity. nih.gov Furthermore, novel chiral N-heterocyclic carbene (NHC) ligands have been developed specifically for the palladium-catalyzed asymmetric synthesis of chiral 3-alkoxy and 3-aminooxindoles, achieving high yields and enantioselectivities up to 97% ee. rsc.org The development of such systems underscores the potential for indolin-2-one derivatives to be incorporated into sophisticated ligand architectures for transition-metal catalysis.

Applications of this compound Derivatives as Organocatalysts

While the indolin-2-one core is more commonly a target for synthesis using organocatalysts, derivatives of related heterocyclic systems have themselves been shown to possess catalytic activity. Organocatalysis avoids the use of metals, offering a more sustainable approach to chemical synthesis. mdpi.com

The synthesis of complex oxindole (B195798) derivatives is frequently achieved through organocatalytic methods. Thiourea-based bifunctional organocatalysts, for example, are highly effective in mediating the enantioselective Michael addition of nitroalkanes to 3-ylidene oxindoles. acs.orgnih.gov These reactions can generate multiple contiguous stereocenters with exceptional control. Similarly, proline-based catalysts and chiral phosphoric acids have been employed in cascade reactions to construct complex spirooxindole frameworks, which are common motifs in bioactive molecules. mdpi.com

Researchers have also synthesized novel organocatalysts from β-amino acids and tested their efficacy in the asymmetric aldol (B89426) reaction between isatin (B1672199) (a precursor to indolin-2-one) and acetone, yielding 3-hydroxy-3-alkyl-2-oxindole derivatives with good enantioselectivity. rsc.org The success of these varied organocatalytic systems in synthesizing complex oxindoles highlights the intimate relationship between this scaffold and the field of organocatalysis.

| Reaction Type | Catalyst Type | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Michael Addition | Thiourea-based bifunctional | 3-Ylidene oxindoles, Nitroalkanes | High enantioselectivity, generation of up to four stereocenters | acs.orgnih.gov |

| Michael/Friedel-Crafts Cascade | Chiral Phosphoric Acid (CPA) | Oxindole derivatives | Construction of cyclopenta[b]indole (B15071945) and spirooxindole frameworks | mdpi.com |

| Asymmetric Aldol Reaction | β-Amino acid derivatives | Isatin, Acetone | Formation of 3-hydroxy-3-alkyl-2-oxindoles (up to 99% ee) | rsc.org |

| Michael Addition | Organocatalyst | 3-Pyrrolyl-oxindoles, Nitroalkenes | Synthesis of 3-pyrrolyl-3,3'-disubstituted oxindoles | nih.gov |

Potential in Materials Science and Polymer Chemistry

The unique structural and electronic properties of the indolin-2-one scaffold make it an attractive candidate for incorporation into advanced materials, including functional polymers and optoelectronic devices.

Incorporation of this compound Units into Functional Polymeric Architectures

The indole nucleus is a building block for conducting polymers like polyindole. nih.gov These materials possess interesting electrical properties and can be combined with nanofillers such as graphene or silver nanoparticles to create composites for use as electrode materials or antimicrobial agents. nih.gov This establishes the foundational relevance of the indole core in polymer science.

While direct polymerization of this compound is not widely documented, the concept of incorporating such functional units into polymer chains is well-established. Functional polymers, such as poly(2-isopropenyl-2-oxazoline), contain reactive pendant groups that can be modified after polymerization. nih.govmdpi.com A similar strategy could be envisioned for indolin-2-one derivatives, where the core unit is attached to a polymer backbone, imparting specific recognition or electronic properties to the final material. For example, the related morpholin-2-one (B1368128) structure can undergo ring-opening polymerization to create functionalized poly(aminoesters), which have applications in gene delivery. mdpi.com

Exploration of Optoelectronic Properties in Related Derivatives

The conjugated system of the indolin-2-one ring, particularly when substituted with electron-withdrawing groups like the nitro group, suggests potential for applications in optoelectronics. The nitro group can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical parameters for organic semiconductors. indexcopernicus.com

Research into isoindigo, a molecule effectively formed from two linked oxindole units, has demonstrated its utility as an n-type organic semiconductor. mdpi.com Derivatives of isoindigo are being investigated for use in organic photovoltaics and flexible electronic devices. Studies on these molecules explore how chemical modifications, such as halogenation, affect their physical, electrical, and optical properties. mdpi.com Computational studies on other heterocyclic systems, like coumarin (B35378) derivatives, have also shown that substitutions can tune the absorption spectra and exciton (B1674681) binding energy, indicating their potential in optoelectronic applications. mdpi.com These examples strongly suggest that this compound and related structures are promising candidates for investigation as novel materials for organic electronics.

| Compound | Modification | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |

|---|---|---|---|---|---|

| II-H | Non-brominated | -5.74 | -3.79 | 1.95 | mdpi.com |

| II-BrTh | Brominated on Thiophene | -5.79 | -3.86 | 1.93 | mdpi.com |

| II-BrCore | Brominated on Isoindigo Core | -5.83 | -3.90 | 1.93 | mdpi.com |

Utilization in Advanced Analytical Methodologies

The indolin-2-one scaffold is central to many molecules that exhibit high-affinity interactions with biological targets, a property that can be leveraged for advanced analytical methods. The multi-kinase inhibitor drug Sunitinib, for example, is built upon an indolin-2-one core. ekb.egekb.eg It functions by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases. ekb.eg

This specific binding capability is the foundation for potential analytical applications. For instance, a molecule like Sunitinib or a specifically designed derivative could be immobilized on a surface to create a biosensor for detecting the presence and activity of its target kinases. Alternatively, the scaffold could be modified with a fluorescent reporter group to develop probes for use in high-throughput screening assays or cellular imaging. Indolin-2-one derivatives have also been synthesized and evaluated as selective ligands for dopamine (B1211576) receptors, demonstrating the scaffold's versatility in targeting different classes of proteins. ingentaconnect.comnih.gov The development of such high-affinity, selective ligands is the first step toward creating sophisticated analytical tools for research and diagnostics.

Development as Chromogenic Reagents or Sensors for Specific Analytes

The inherent chemical structure of this compound, featuring a nitro group which is a strong electron-withdrawing group, and a lactam ring, makes it a candidate for development as a chromogenic reagent. The principle behind its application as a sensor lies in the alteration of its electronic properties upon interaction with specific analytes. This interaction can lead to a change in the molecule's conjugation, resulting in a visible color change.

Research in this area focuses on designing derivatives of this compound that can selectively bind to target analytes. The binding event, often a form of molecular recognition, perturbs the electronic state of the chromophore, leading to a shift in the absorption spectrum. The specificity of these sensors is dictated by the nature and positioning of functional groups appended to the core this compound structure.

| Analyte | Sensing Mechanism | Observed Color Change |

| Metal Cations | Coordination with the lactam oxygen and nitro group | Colorless to Yellow/Red |

| Anions | Hydrogen bonding with the N-H group of the lactam | Colorless to Blue/Green |

| Neutral Molecules | Host-guest interactions | Varies with analyte |

This table is illustrative and based on the general principles of chromogenic sensing with similar nitroaromatic compounds, as specific data for this compound is not available in the provided search results.

Applications as Components in Stationary Phases for Chromatographic Separations

The polarity and potential for specific molecular interactions make this compound and its derivatives suitable for use as components in stationary phases for chromatography. In this application, the compound is typically immobilized onto a solid support, such as silica (B1680970) gel, to create a stationary phase with unique separation capabilities.

The separation mechanism is based on the differential interactions of analytes in the mobile phase with the this compound-modified stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, allowing for the separation of complex mixtures based on the chemical properties of their components. The presence of the nitro group can enhance interactions with aromatic or electron-rich analytes.

| Chromatographic Mode | Type of Analyte Separated | Primary Interaction Mechanism |

| Normal Phase | Polar analytes | Hydrogen bonding, dipole-dipole |

| Reversed Phase | Non-polar to moderately polar analytes | Hydrophobic and π-π interactions |

| Chiral Chromatography | Enantiomers | Chiral recognition (with chiral derivatives) |

This table outlines potential chromatographic applications based on the chemical structure of this compound, as direct research findings were not present in the search results.

Application as a Probe for Chemical Biology Studies

The utility of this compound extends into the realm of chemical biology, where it can be employed as a molecular probe to investigate biological systems at a chemical level. The focus here is on the methodology and the mechanistic understanding of molecular interactions, rather than the biological outcomes.

As a molecular probe, this compound can be used to study the kinetics and thermodynamics of binding events, particularly with enzymes. By modifying the probe with a fluorescent tag or a reactive group, researchers can monitor its interaction with a target protein in real-time. Techniques such as fluorescence spectroscopy or surface plasmon resonance can be employed to quantify binding affinities (Kd) and kinetic parameters (kon and koff).

These studies provide fundamental insights into the nature of the binding pocket, the types of interactions that govern ligand binding, and the conformational changes that may occur upon binding. The data obtained is crucial for understanding the principles of molecular recognition at the protein-ligand interface.

| Biophysical Technique | Parameter Measured | Information Gained |

| Isothermal Titration Calorimetry (ITC) | ΔH, ΔS, Kd | Thermodynamic profile of binding |

| Surface Plasmon Resonance (SPR) | kon, koff, Kd | Kinetics of binding and dissociation |

| Fluorescence Spectroscopy | Changes in fluorescence intensity/anisotropy | Binding affinity and conformational changes |

This table represents the types of mechanistic studies where a probe like this compound could be applied, based on standard chemical biology methodologies.

At a more complex level, this compound-based probes can be utilized to understand how small molecules can modulate cellular pathways from a chemical perspective. By designing probes that can covalently or non-covalently interact with specific proteins within a signaling cascade, it is possible to dissect the chemical mechanisms of pathway activation or inhibition.

For instance, a probe might be designed to react with a specific cysteine residue in a kinase, allowing for the study of the chemical steps involved in enzyme inhibition. This approach, often termed activity-based protein profiling, provides a direct readout of the chemical reactivity of specific protein targets within a complex biological milieu. The focus remains on the chemical event of probe-protein interaction and its immediate downstream chemical consequences, rather than the broader physiological response.

Future Research Directions and Unresolved Challenges in 3 Methyl 5 Nitroindolin 2 One Chemistry

Development of Novel and Highly Efficient Synthetic Pathways for 3-Methyl-5-nitroindolin-2-one

Key Research Objectives:

Catalytic C-H Activation/Functionalization: A primary challenge is the direct and selective introduction of the methyl group at the C3 position of a pre-formed 5-nitrooxindole (B181547) scaffold or the construction of the ring system via C-H activation. Palladium-catalyzed oxidative cyclization of N-aryl imines represents a promising atom-economic approach for indole (B1671886) synthesis that could be adapted for indolin-2-ones. organic-chemistry.org

Advanced Nitration Strategies: Moving beyond classical nitrating agents like nitric acid is crucial for safety and environmental reasons. The development of protocols using milder, regioselective nitrating agents, potentially under metal-free or electrochemical conditions, would represent a significant advance. organic-chemistry.org

Flow Chemistry and Process Automation: Continuous flow synthesis offers enhanced safety for highly exothermic reactions like nitration and allows for rapid optimization and scale-up. Developing a continuous, multi-step synthesis of this compound would be a major step towards efficient and safer production.

Photocatalysis and Electrosynthesis: These emerging techniques offer alternative energy inputs for challenging transformations, potentially enabling novel bond formations and functionalizations under milder conditions than traditional thermal methods.

| Synthetic Approach | Current Limitations | Future Research Direction |

| Classical Multi-step Synthesis | Low overall yield, harsh conditions, significant waste. | Phase out in favor of more convergent and efficient methods. |

| Catalytic C-H Functionalization | Substrate scope and regioselectivity can be challenging. | Design of new ligand/catalyst systems for direct C3-methylation. |

| Flow Chemistry | Requires specialized equipment and process development. | Integration of nitration, cyclization, and methylation into a single flow process. |

| Photocatalysis/Electrosynthesis | Mechanistic understanding and scalability are ongoing challenges. | Exploration of light- or electricity-driven radical pathways for ring formation or functionalization. |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations of the Compound

The unique electronic nature of this compound—featuring an electron-rich lactam nitrogen adjacent to an electron-poor aromatic ring and a reactive carbonyl group—suggests a rich and underexplored reactivity profile. The presence of the nitro group significantly modulates the reactivity of the entire scaffold, opening avenues for transformations not typically seen in other indolinones.

Key Research Objectives:

Dearomatization Reactions: The electron-deficient nature of the benzene (B151609) ring, enhanced by the nitro group, makes it a potential candidate for nucleophilic aromatic substitution (SNAr) or dearomatization reactions. Investigating reactions with potent nucleophiles could lead to novel spirocyclic or fused ring systems.

Domino and Cascade Reactions: Designing multi-step transformations that occur in a single pot from the this compound scaffold can rapidly build molecular complexity. For example, a reaction could be initiated at the C3-position or the lactam nitrogen, followed by a cyclization involving the nitro group (e.g., reductive cyclization).

Activation of the Lactam Core: While the lactam amide bond is generally stable, exploring its selective activation and ring-opening could provide access to functionalized ortho-nitro-phenylalanine derivatives, which are valuable synthetic intermediates.

Chemistry of the Nitro Group: Beyond its electronic influence, the nitro group itself is a versatile functional handle. Its reduction to an amine is a key transformation, but exploring its participation in cycloadditions or its conversion to other functional groups (e.g., nitroso, hydroxylamine) could unlock novel derivatization strategies.

Advances in Precision Stereocontrol and Enantioselective Synthesis for Chiral Derivatives

When the C3 position of an indolin-2-one is disubstituted, as in this compound, it becomes a quaternary stereocenter. The synthesis of enantiomerically pure forms of such compounds is a significant challenge in modern organic chemistry, as these stereocenters are notoriously difficult to construct. Success in this area is critical, as the biological activity of chiral molecules often resides in a single enantiomer.

Key Research Objectives:

Asymmetric Catalysis: The development of catalytic enantioselective methods is the most efficient way to access chiral 3,3-disubstituted indolin-2-ones. Future work should focus on:

Phase-Transfer Catalysis: For the asymmetric alkylation of 5-nitroindolin-2-one.

Organocatalysis: Using chiral amines or Brønsted acids to catalyze the Michael addition of precursors to form the chiral center.

Transition Metal Catalysis: Employing chiral ligands with metals like palladium, rhodium, or iridium to control the stereochemistry of cyclization or functionalization reactions.

Chiral Auxiliary-Mediated Synthesis: While less atom-economical, the use of removable chiral auxiliaries can provide reliable access to specific enantiomers and help validate the results of new catalytic methods.

Kinetic Resolution: Developing enzymes or chiral catalysts that can selectively react with one enantiomer of a racemic mixture of this compound is another viable strategy for obtaining enantiopure material.

| Challenge | Potential Approach | Key Unresolved Question |

| Construction of C3-Quaternary Stereocenter | Asymmetric Phase-Transfer Catalysis | Achieving high enantioselectivity with the electronically demanding 5-nitro substrate. |

| Controlling Absolute Stereochemistry | Chiral Transition Metal Catalysis | Designing ligands that can effectively control the stereochemical outcome in C-H activation or cyclization. |

| Separation of Enantiomers | Preparative Chiral Chromatography | Developing scalable and cost-effective separation methods for large-scale synthesis. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction for this compound

The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), is set to revolutionize chemical synthesis. For a target like this compound, these technologies can accelerate discovery and optimization, overcoming challenges that are difficult to solve through intuition alone.

Key Research Objectives:

Retrosynthesis Prediction: Utilizing AI-powered retrosynthesis software to propose novel and non-intuitive synthetic routes. These programs can analyze vast reaction databases to identify new ways to disconnect the target molecule into simpler, readily available starting materials.

Reaction Condition Optimization: ML models can be trained on experimental data to predict the optimal conditions (catalyst, solvent, temperature, time) for key synthetic steps, maximizing yield and minimizing side products. This is particularly valuable for complex, multi-variable systems found in asymmetric catalysis.

Predicting Reactivity and Properties: Computational models can predict the reactivity of different sites on the this compound molecule, guiding the exploration of new chemical transformations. Similarly, quantum chemical calculations can predict physical and electronic properties, helping to identify potential applications.

High-Throughput Experimentation (HTE): Combining ML algorithms with automated HTE platforms can enable the rapid screening of thousands of reaction conditions, dramatically accelerating the discovery of efficient synthetic pathways and novel reactions.

Discovery and Expansion of Novel Non-Biological Applications

While the indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, its potential in non-biological fields remains largely unexplored. arabjchem.org The specific combination of a chiral center, a conjugated lactam, and a nitroaromatic system in this compound suggests potential utility in materials science and catalysis.

Key Research Objectives:

Organic Electronics: The electron-accepting nature of the 5-nitroindolin-2-one core could be exploited in the design of new organic semiconductors. Future research could involve synthesizing polymers or small molecules incorporating this moiety for use in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).